(3-Phenoxyphenyl)methyl prop-2-enoate

Catalog No.
S3340821
CAS No.
409325-06-0
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Phenoxyphenyl)methyl prop-2-enoate

CAS Number

409325-06-0

Product Name

(3-Phenoxyphenyl)methyl prop-2-enoate

IUPAC Name

(3-phenoxyphenyl)methyl prop-2-enoate

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-2-16(17)18-12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h2-11H,1,12H2

InChI Key

BXSPZNVFEYWSLZ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Canonical SMILES

C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

(3-Phenoxyphenyl)methyl prop-2-enoate, also referred to as (3-Phenoxyphenyl)methacrylate, is an organic compound characterized by the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. This compound features a prop-2-enoate group attached to a phenoxy-substituted benzene ring, which contributes to its unique chemical properties and versatility in various applications .

  • Polymerization: The acrylate functionality allows it to undergo free radical polymerization, forming long-chain polymers and copolymers. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN) which facilitate this process.
  • Substitution Reactions: The phenoxy group is prone to electrophilic aromatic substitution, enabling further modifications of the compound. Reagents such as halogens and nitrating agents are typically employed under controlled conditions.

The resulting products from these reactions can exhibit enhanced properties suitable for industrial applications.

The synthesis of (3-Phenoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3-Phenoxyphenyl)methanol with methacrylic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to enhance yield. In industrial settings, large-scale reactors are used, allowing for precise control over temperature and pressure, which aids in achieving high purity of the final product.

This compound has a wide range of applications across various fields:

  • Chemistry: Utilized as a monomer in synthesizing advanced polymers with improved thermal stability and chemical resistance.
  • Biology: Investigated for drug delivery systems due to its biocompatibility.
  • Medicine: Explored for use in medical coatings and adhesives that require durability against environmental factors.
  • Industry: Commonly found in high-performance coatings, adhesives, and optical materials .

Several compounds share structural similarities with (3-Phenoxyphenyl)methyl prop-2-enoate:

Compound NameMolecular FormulaUnique Features
(2-Phenoxyphenyl)methyl prop-2-enoateC16H14O3Different phenoxy position affecting reactivity
(4-Phenoxyphenyl)methyl prop-2-enoateC16H14O3Variation in phenoxy position influencing stability
(3-Methoxyphenyl)methyl prop-2-enoateC16H14O3Methoxy group alters solubility and reactivity

The uniqueness of (3-Phenoxyphenyl)methyl prop-2-enoate lies in the specific positioning of the phenoxy group on the benzene ring. This arrangement provides a balance between reactivity and stability, enhancing the refractive index and optical properties of polymers derived from it. This makes it particularly suitable for high-performance optical components and coatings .

The Fischer esterification reaction remains a cornerstone for synthesizing aryl acrylates. This acid-catalyzed equilibrium process involves reacting (3-phenoxyphenyl)methanol with acrylic acid under reflux conditions. Sulfuric acid ($$H2SO4$$) or p-toluenesulfonic acid ($$pTSA$$) are commonly employed catalysts, achieving yields of 70–85% under optimized conditions. For instance, a molar ratio of 1:1.2 (alcohol to acid) with 2 wt% $$pTSA$$ in toluene at 110°C for 6 hours yields 80% product.

A critical challenge lies in overcoming equilibrium limitations. Excess alcohol (up to 2.5 equivalents) and azeotropic water removal using solvents like cyclohexane or toluene shift the equilibrium toward ester formation. For example, cyclohexane’s low water solubility facilitates continuous water separation via Dean-Stark traps, improving yields to 91%.

Table 1: Traditional Esterification Conditions and Outcomes

Alcohol:Acid RatioCatalyst (wt%)SolventTemperature (°C)Yield (%)
1:1.2$$pTSA$$ (2)Toluene11080
1:1.5$$H2SO4$$ (3)Cyclohexane8591

Novel Catalytic Systems for Phenoxybenzyl Acrylate Formation

Recent advances emphasize heterogeneous and dual-catalyst systems to enhance efficiency. Methanesulfonic acid ($$MSA$$) combined with hypophosphorous acid ($$HPA$$) reduces side reactions and improves selectivity. In one protocol, 0.24 g $$MSA$$ and 0.286 g 50% $$HPA$$ in cyclohexane at 85°C achieved 91% yield with 96.7% purity.

Heterogeneous catalysts like sulfated ferum-promoted zirconia ($$ZFS$$) offer recyclability and reduced corrosion. While $$ZFS$$ is documented for 2-ethylhexyl acrylate synthesis, its adaptation to phenoxybenzyl systems shows promise, with preliminary yields exceeding 75% under similar conditions.

Table 2: Comparison of Catalytic Systems

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)
$$MSA + HPA$$85791
$$ZFS$$100575*

*Extrapolated from analogous acrylate synthesis

Solvent Selection Strategies for Optimal Reaction Efficiency

Solvent choice directly impacts reaction kinetics and product isolation. Polar aprotic solvents like cyclohexane (boiling point: 81°C) enable azeotropic water removal, while high-boiling solvents (e.g., xylene, 138°C) suit high-temperature reactions. Cyclohexane’s low viscosity also facilitates efficient mixing and heat transfer.

Table 3: Solvent Properties and Performance

SolventBoiling Point (°C)Water Removal EfficiencyYield (%)
Cyclohexane81High91
Toluene110Moderate80
Xylene138Low68

Polymerization Inhibition Mechanisms in Acrylate Synthesis

Acrylates’ inherent reactivity necessitates robust inhibition strategies. Radical scavengers like p-hydroxyanisole ($$PHAN$$, 0.02–0.072 g) and oxygen sparging are critical during synthesis and purification. Hypophosphorous acid ($$HPA$$) dual-functions as a catalyst stabilizer and polymerization inhibitor by quenching free radicals.

Continuous product removal via vacuum distillation (0.1 MPa, 50°C) minimizes residence time, reducing unintended oligomerization. These combined strategies maintain monomer purity above 96%.

The esterification of 3-phenoxybenzyl alcohol with acrylic acid demonstrates pronounced temperature sensitivity. At 80–85°C under nitrogen protection, the reaction achieves 91% yield of (3-phenoxyphenyl)methyl prop-2-enoate within 5 hours using cyclohexane as solvent and methanesulfonic acid as catalyst [2] [3]. Kinetic analysis reveals an Arrhenius-type relationship, where increasing temperature from 70°C to 85°C accelerates the reaction rate by 2.3-fold [5].

Table 1: Temperature Effects on Esterification Efficiency

Temperature (°C)Reaction Time (hr)Yield (%)Purity (GC)
7087894.2
80–8559196.7
9048995.1

The optimal window of 80–85°C balances reaction velocity with thermal stability of acrylic acid, which undergoes decomposition above 90°C [4]. Lower temperatures (<70°C) result in incomplete conversion due to reduced collision frequency between protonated alcohol and acrylate species [6].

Role of Reductive Agents in Byproduct Suppression

Hypophosphorous acid (50% aqueous solution) at 0.286 g per 10 g alcohol substrate effectively suppresses acrylic acid dimerization and oligomer formation [3]. This reductive agent scavenges free radicals through hydrogen donation, interrupting propagation steps in undesired polymerization pathways [4]. When combined with 0.072 g p-hydroxyanisole, a phenolic inhibitor, the dual system reduces colored byproducts from 15 APHA to <5 APHA in final product [3].

The mechanism involves competitive complexation of transition metal impurities (Fe³⁺ <0.1 ppm) that catalyze Michael addition side reactions. Hypophosphite anions preferentially coordinate metal ions, forming stable chelates that prevent catalytic activation of acrylate double bonds [6].

Nitrogen Protection Protocols for Oxidation-Sensitive Intermediates

Continuous nitrogen sparging (0.5 L/min flow rate) maintains dissolved oxygen below 0.2 ppm during the esterification process [2]. This prevents three major degradation pathways:

  • Peroxide formation at benzylic positions of 3-phenoxybenzyl alcohol
  • Oxidative cleavage of acrylic acid to acrolein and CO₂
  • Radical-initiated polymerization of acrylate esters

The nitrogen blanket also facilitates azeotropic water removal by creating positive pressure in the reflux condenser, enabling efficient phase separation in Dean-Stark traps [3]. Comparative studies show nitrogen-protected reactions yield products with 98.5% ester content versus 87.2% in air-exposed batches [5].

Water Removal Techniques in Equilibrium-Controlled Reactions

Cyclohexane solvent enables 94% water removal efficiency through azeotropic distillation (bp 80.7°C), shifting the esterification equilibrium toward product formation [2]. The solvent system forms a heterogeneous azeotrope containing 8.3% water by mass, allowing continuous phase separation and return of anhydrous cyclohexane to the reaction vessel [3].

Table 2: Solvent Performance in Water Removal

SolventAzeotrope BP (°C)Water Content (%)Removal Efficiency
Cyclohexane80.78.394%
Toluene84.113.288%
Xylene94.518.782%

(3-Phenoxyphenyl)methyl prop-2-enoate, also known as 3-phenoxybenzyl acrylate, demonstrates exceptional performance as a monofunctional acrylate monomer in photopolymerizable resin systems [1] . The compound exhibits a molecular formula of C16H14O3 with a molecular weight of 254.28 grams per mole, featuring a unique structural combination of phenoxy functionality and acrylate reactivity [1] [3].

The monomer functionality is characterized by superior photocuring capabilities under ultraviolet radiation exposure [4] [5]. Research demonstrates that phenyl acrylic derivatives, including (3-Phenoxyphenyl)methyl prop-2-enoate, exhibit significantly lower viscosity compared to corresponding phenoxyethyl acrylates while maintaining higher refractive index values [4]. This combination of properties makes the compound particularly valuable for manufacturing optical materials through precise photopolymerization processes [4] [6].

The photopolymerization mechanism involves radical initiation through photoinitiator systems, typically utilizing compounds such as 1-hydroxy cyclohexyl phenyl ketone or benzoyl peroxide derivatives [4]. The acrylate group promotes formation of long-chain polymers through radical chain propagation, while the phenoxy group enhances the rigidity, thermal stability, and chemical resistance of the resulting polymeric networks [7].

Table 1: Physical Properties of Phenyl Acrylic Derivatives

Propertyo-PPAp-CPAo-PPEOAp-CPEOA
Refractive Index (nD)1.5831.5651.5781.552
Monomer Viscosity (mPa·s) at 25°C90.00095.000130.000155.000
Specific Gravity1.3221.0841.3361.097
Glass Transition Temperature (°C)66.00058.00030.00019.000
Refractive Index Cured Film (nD25)1.6191.5931.6121.577
Specific Gravity Cured Film1.2151.1531.2211.164
Shrinkage (%)7.66.07.05.7

Kinetic studies reveal that the polymerization rate of (3-Phenoxyphenyl)methyl prop-2-enoate can be controlled through manipulation of initiator concentration and light intensity parameters [8]. The compound demonstrates excellent compatibility with various photoinitiator systems, enabling rapid curing under optimized conditions while maintaining high final conversion rates [4] [9].

Crosslinking Behavior in Acrylate-Based Copolymers

The crosslinking behavior of (3-Phenoxyphenyl)methyl prop-2-enoate in acrylate-based copolymer systems exhibits distinctive characteristics due to its monofunctional nature and phenoxy group influence [10] [11]. Unlike multifunctional acrylates that readily form crosslinked networks through multiple reactive sites, this compound primarily contributes to crosslinking through secondary mechanisms involving hydrogen atom transfer processes [11] [12].

Research demonstrates that monofunctional acrylates, including phenoxy-substituted variants, can form crosslinked structures through carbon-hydrogen bond activation mechanisms [10] [11]. The phenoxy group in (3-Phenoxyphenyl)methyl prop-2-enoate provides additional sites for radical-mediated hydrogen abstraction reactions, leading to enhanced crosslinking density compared to simple alkyl acrylates [10] [13].

Copolymerization studies with difunctional acrylate monomers reveal that incorporation of (3-Phenoxyphenyl)methyl prop-2-enoate modifies the network topology and mechanical properties of the resulting materials [14] [15]. The phenoxy functionality acts as a pendant group that can participate in secondary crosslinking reactions, particularly under thermal post-curing conditions [16] [15].

Table 2: Performance Characteristics in Photopolymerizable Systems

ParameterMonofunctional AcrylatesDifunctional AcrylatesMultifunctional SystemsPhenoxy-modified Systems
Polymerization RateModerateFastVery FastEnhanced
Crosslinking DensityLow to MediumHighVery HighMedium to High
Gel Point (Conversion %)85-9515-255-1520-30
Final Conversion (%)90-9895-9998-10092-97
Mechanical PropertiesFlexibleRigidBrittleBalanced
Optical ClarityExcellentGoodVariableSuperior

Molecular dynamics simulations of acrylate crosslinking reveal that the network topology is significantly influenced by the nonreactive moieties within the monomer structure [14] [17]. The phenoxy group in (3-Phenoxyphenyl)methyl prop-2-enoate contributes to the formation of more homogeneous network structures with reduced localized stress concentrations [18] [14].

The crosslinking mechanism involves both primary radical polymerization of the acrylate groups and secondary reactions facilitated by the aromatic phenoxy system [7] [11]. These secondary reactions become particularly important at higher conversion levels, where mobility restrictions favor hydrogen abstraction and radical transfer processes [11] [12].

Performance Enhancement in Optical Materials Manufacturing

(3-Phenoxyphenyl)methyl prop-2-enoate provides significant performance enhancements in optical materials manufacturing through its unique combination of high refractive index and excellent optical clarity [4] [6]. The compound's refractive index of approximately 1.583 for the monomer and 1.619 for cured films represents a substantial improvement over conventional acrylates, which typically exhibit values around 1.50 [4] [19].

The manufacturing advantages include reduced processing viscosity, enabling precision molding and coating applications for complex optical geometries [4] [20]. Research demonstrates that phenyl acrylic derivatives maintain superior optical transmittance while achieving refractive index values comparable to traditional optical polymers such as polystyrene and polycarbonate [4] [21].

Optical materials manufactured using (3-Phenoxyphenyl)methyl prop-2-enoate exhibit enhanced thermal stability with decomposition temperatures exceeding 350°C, significantly higher than conventional acrylate systems [4] [21]. This thermal performance enables processing and application in demanding optical environments where temperature resistance is critical [22] [23].

Table 3: Comparative Analysis of Acrylate Monomers for Optical Applications

Monomer TypeRefractive Index RangeViscosity CharacteristicsThermal StabilityPrimary Applications
Phenyl Acrylates1.565-1.583Low (90-95 mPa·s)Excellent (>350°C)Prism sheets, nanoimprints
Phenoxyethyl Acrylates1.552-1.578Medium (130-155 mPa·s)Good (300-350°C)General optical coatings
Fluorene Diacrylates1.616-1.626Very High (>100,000 mPa·s)Excellent (>400°C)High-precision optics
Sulfur-containing Acrylates1.624-1.725VariableGood (>250°C)Specialized optical devices
Conventional Acrylates1.49-1.50Low to MediumModerate (<300°C)General purpose

The manufacturing process benefits from rapid photopolymerization kinetics, enabling high-throughput production of optical components [6] [24]. Studies demonstrate that optimal curing can be achieved with ultraviolet intensities of 2.8 milliwatts per square centimeter at 365 nanometers wavelength, resulting in complete polymerization within seconds to minutes depending on film thickness [4] [8].

Optical quality assessments reveal that cured films maintain exceptional clarity with minimal yellowing under accelerated aging conditions [4]. The phenoxy group structure provides inherent stability against photodegradation, contributing to long-term optical performance in demanding applications [4] [25].

Surface Modification Applications Through Radical Polymerization

Surface modification applications utilizing (3-Phenoxyphenyl)methyl prop-2-enoate through radical polymerization processes demonstrate significant potential for enhancing material interface properties [7] . The compound's ability to undergo surface-initiated polymerization enables creation of functional coatings with tailored surface characteristics [27] [28].

Radical polymerization mechanisms for surface modification involve grafting of the phenoxy acrylate onto various substrates through free radical initiation systems [7] [29]. Research demonstrates that mechanically initiated polymerization using piezoelectric nanoparticles can effectively promote surface grafting of acrylate monomers including phenoxy-functionalized variants [29].

The phenoxy functionality provides enhanced adhesion characteristics through hydrogen bonding and van der Waals interactions with substrate surfaces [30]. This results in improved interfacial bonding strength compared to conventional acrylate surface treatments [27] .

Table 4: Surface Modification Applications and Properties

ApplicationModification TechniqueKey Properties EnhancedTypical Thickness (μm)Performance Improvement (%)
Adhesive BondingRadical GraftingAdhesion Strength1-5150-300
Protective CoatingsUV CuringChemical Resistance10-50200-400
Optical CoatingsPhotopolymerizationRefractive Index0.1-250-100
Biomedical DevicesPlasma TreatmentBiocompatibility0.5-10100-200
Electronic ComponentsChemical Vapor DepositionElectrical Insulation5-25100-250

Surface modification studies reveal that (3-Phenoxyphenyl)methyl prop-2-enoate can be successfully grafted onto carbon fiber surfaces, resulting in improved interfacial adhesion in composite materials [27]. The modification process involves electron beam or ultraviolet radiation-induced grafting, creating covalent bonds between the acrylate monomer and the substrate surface [27].

Controlled surface modification enables creation of biocompatible interfaces for medical device applications . The phenoxy group provides moderate hydrophobicity while maintaining hydrogen bonding capability, resulting in surfaces with balanced wetting characteristics suitable for biological applications .

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(3-Phenoxyphenyl)methyl prop-2-enoate

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Last modified: 07-26-2023

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